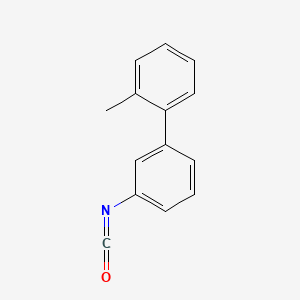
1-(3-Isocyanatophenyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanatophenyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
The synthesis of 1-(3-Isocyanatophenyl)-2-methylbenzene can be achieved through several methods:
Phosgenation Method: This involves the reaction of an amine with phosgene to produce the isocyanate.
Curtius, Hofmann, and Lossen Rearrangement: These rearrangement reactions involve the conversion of acyl azides, amides, or oximes into isocyanates.
Double Decomposition Reactions: This method involves the reaction of an isocyanate derivative with another compound to produce the desired isocyanate.
Chemical Reactions Analysis
1-(3-Isocyanatophenyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate group into an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isocyanatophenyl)-2-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Isocyanatophenyl)-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react with nucleophiles such as amines and alcohols to form ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which enhances its reactivity .
Comparison with Similar Compounds
1-(3-Isocyanatophenyl)-2-methylbenzene can be compared with other similar compounds, such as:
3-Acetylphenyl isocyanate: This compound has a similar structure but with an acetyl group instead of a methyl group
1-Isocyanato-3-[(3-isocyanatophenyl)methyl]benzene: This compound has an additional isocyanate group attached to the benzene ring.
4-Acetylphenyl isocyanate: Similar to 3-acetylphenyl isocyanate but with the acetyl group in the para position.
These compounds share similar reactivity patterns due to the presence of the isocyanate group but differ in their specific applications and properties due to variations in their substituents.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-isocyanato-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H11NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15-10-16/h2-9H,1H3 |
InChI Key |
UYZREAQIFNECFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
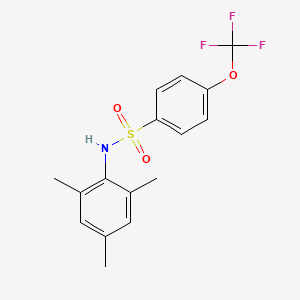
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
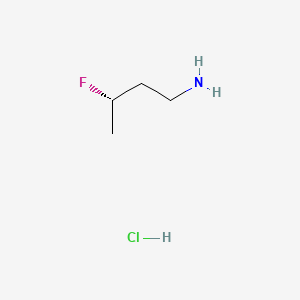
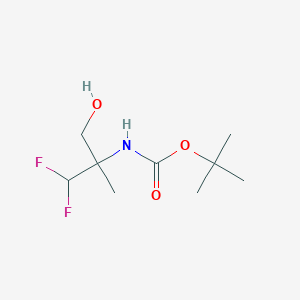
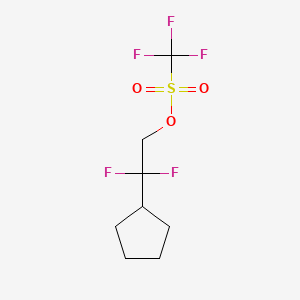
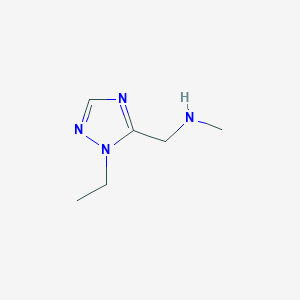
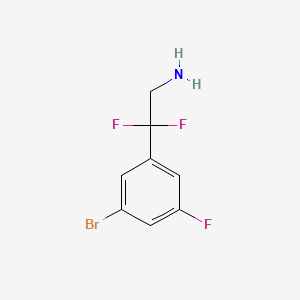
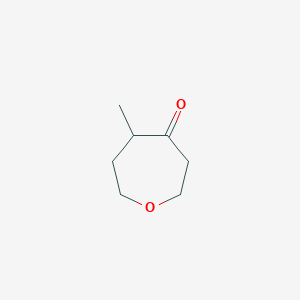
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
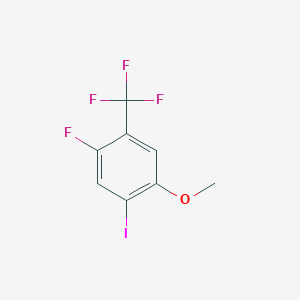
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
